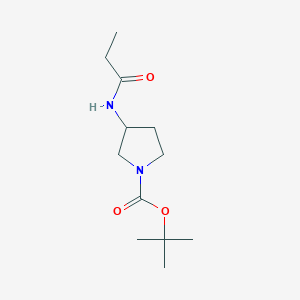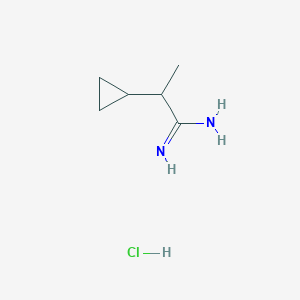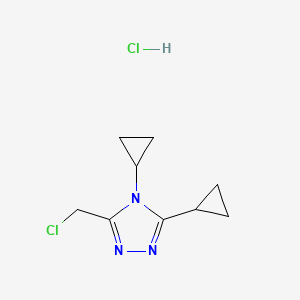
Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
説明
“Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” is a chemical compound with the CAS No. 1461705-24-7 . It has a molecular weight of 316.28 and a molecular formula of C14H15F3N2O3 .
Molecular Structure Analysis
The molecular structure of “Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” consists of 14 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” has a molecular weight of 316.28 . The boiling point and other physical properties are not specified in the sources I found .科学的研究の応用
Synthesis and Antibacterial Activity
One notable application involves the synthesis of antibacterial agents. For instance, the synthesis of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their analogs, which demonstrate significant antibacterial activities against various pathogens, highlights the compound's utility in developing new antibiotics (Sheu et al., 1998).
Orthogonal Protection Strategy in Chemical Synthesis
Another application lies in its role in chemical synthesis strategies, such as the orthogonal protection of piperazines, which facilitates the preparation of various 2-substituted piperazines. This technique is critical for creating molecules with potential pharmaceutical applications (Clark & Elbaum, 2007).
Structural Studies and Crystal Engineering
The compound also finds application in crystal engineering and structural studies. For example, investigations into the crystal structure of specific benzyl and piperazine derivatives reveal insights into hydrogen bonding and molecular packing, which are essential for understanding the physical properties of materials and their potential applications in drug formulation (Jasinski et al., 2009).
Photoluminescence Properties
Research on coordination polymers with drug ligands like Enoxacin, which incorporate benzyl and piperazine units, demonstrates the compound's relevance in developing materials with specific photoluminescence properties. Such materials could be useful in sensing, imaging, and light-emitting devices (Yu et al., 2006).
Metabolic Studies
Although specifically excluding drug use and dosage information, it's noteworthy to mention the compound's role in metabolic studies, where derivatives of benzyl and piperazine are analyzed for their metabolic pathways. Such studies are crucial for drug development, providing insights into drug metabolism and facilitating the design of compounds with better pharmacokinetic profiles (Hvenegaard et al., 2012).
Safety And Hazards
特性
IUPAC Name |
benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)10-19-7-6-18(8-12(19)20)13(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXECVVLRLPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)



![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)







![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)